molecular formula C22H27N5O8S2 B166892 Meatmc CAS No. 137778-04-2

Meatmc

Katalognummer: B166892
CAS-Nummer: 137778-04-2
Molekulargewicht: 553.6 g/mol
InChI-Schlüssel: XIOOFNYGZIUTBU-JXCKPUJNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

"Meatmc" (a hypothetical compound for illustrative purposes) is a synthetic organic compound primarily investigated for its applications in food science and industrial chemistry. Key properties inferred from general compound analysis guidelines include:

  • Molecular formula: CₙHₘOₓ (exact structure unspecified)
  • Functional groups: Likely contains carbonyl or amine groups based on common meat-related metabolites .
  • Synthesis: Produced via controlled enzymatic or chemical catalysis, emphasizing reproducibility and scalability .
  • Applications: Potential use as a flavor enhancer, antioxidant, or antimicrobial agent in processed meats .

Vorbereitungsmethoden

The preparation of meat involves various processes, including slaughtering, butchering, and processing. The synthetic routes and reaction conditions for meat preparation are not applicable in the traditional chemical sense. industrial production methods include:

Analyse Chemischer Reaktionen

Maillard Reaction in Meat Browning and Flavor Development

The Maillard reaction dominates flavor and color formation in cooked meat through interactions between reducing sugars (e.g., ribose) and amino acids (e.g., cysteine, lysine).

Reaction Mechanism:

  • Initial Stage :

    • Condensation of amino groups (e.g., lysine) with carbonyl groups of reducing sugars to form glycosylamines.

    • Rearrangement via Amadori or Heyns pathways to yield ketosamines .

  • Intermediate Stage :

    • Dehydration of ketosamines produces furans, pyrazines, and Strecker aldehydes (e.g., 2-methylpropanal).

    • Formation of reductones and dicarbonyl compounds like methylglyoxal .

  • Final Stage :

    • Polymerization into melanoidins (brown pigments) and heterocyclic compounds (e.g., thiazoles, pyridines) .

Key Volatiles Identified in Cooked Meat (Table 1):

Compound ClassExample CompoundsOdor ProfilePrimary Source
Sulfur-containing2-Methyl-3-furanthiolMeaty, roastedMaillard + cysteine
AldehydesHexanal, 2,4-DecadienalGrassy, fattyLipid oxidation
Pyrazines2,5-DimethylpyrazineNutty, earthyMaillard reaction
ThiolsMethionolSulfurous, potato-likeStrecker degradation

Data Source :

Myoglobin Oxidation and Color Changes

Meat color transitions (red → brown) are driven by myoglobin redox chemistry:

Reaction Pathways:

  • Oxymyoglobin (Fe²⁺) : Bright red (oxygenated form in fresh meat) .

  • Metmyoglobin (Fe³⁺) : Brown (oxidized form in aged/cooked meat) .

  • Denatured Globins : Hemichrome formation at high temperatures (>60°C) .

Factors Influencing Oxidation:

  • pH > 6.2 accelerates metmyoglobin formation .

  • Salt (NaCl) stabilizes myoglobin but promotes lipid oxidation .

Lipid Oxidation and Warmed-Over Flavor (WOF)

Polyunsaturated fatty acids (PUFAs) in meat undergo autoxidation, producing volatile aldehydes and ketones:

Key Reactions:

  • Initiation : Radical formation via heat or metal catalysts (Fe²⁺) .

  • Propagation : Peroxyl radicals attack adjacent lipids.

  • Termination : Formation of malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE) .

Impact of Cooking Methods (Table 2):

MethodHeterocyclic Amines (HCAs)Lipid Oxidation Products
Pan-fryingHigh (PhIP, MeIQx)Elevated hexanal, 2,4-decadienal
BoilingUndetectableLow MDA
GrillingModerate (DiMeIQx)High thiobarbituric acid (TBA)

Data Source :

Protein Denaturation and Texture Modification

Heat-induced changes in meat proteins:

  • Myosin Denaturation : Begins at 40–50°C, causing muscle fiber shrinkage .

  • Collagen Gelation : Hydrolysis into gelatin at >60°C, improving tenderness .

Salt-Protein Interactions:

  • NaCl increases water-binding capacity by 15–20% via myofibrillar swelling .

  • High salt (>3%) induces protein aggregation and texture hardening .

Toxic Byproduct Formation

High-temperature processing generates harmful compounds:

  • Acrylamide : Forms via asparagine-carbohydrate reactions (≥120°C) .

  • Polycyclic Aromatic Hydrocarbons (PAHs) : Generated in smoked/charred meat .

Mitigation Strategies:

  • Enzymatic pretreatment (asparaginase reduces acrylamide by 70–90%) .

  • Marination with antioxidants (e.g., rosemary extract) lowers HCA levels .

Wissenschaftliche Forschungsanwendungen

Flavor Enhancement in Cultured Meat

Flavor-Switchable Scaffolds
Recent studies have developed innovative scaffolds for cultured meat that incorporate flavor-switchable compounds. These scaffolds are designed to release meaty flavor profiles upon cooking, mimicking the Maillard reaction characteristic of traditional meat. The addition of switchable flavor compounds (SFCs) into gelatin-based hydrogels allows for the enhancement of aromatic properties during cooking, significantly improving the sensory experience of cultured meat products .

  • Mechanism : The SFCs remain stable during cell culture but volatilize at cooking temperatures, producing a range of desirable flavors.
  • Results : Cultured meat produced with these scaffolds demonstrated a flavor profile similar to beef when cooked, indicating a successful bridging of organoleptic properties between cultured and conventional meats.

Nutritional Analysis and Metabolomics

Comparative Studies Using GC-MS
Gas chromatography-mass spectrometry (GC-MS) has been employed to analyze the chemical profiles of both traditional meats and plant-based alternatives. This metabolomics approach allows researchers to identify and quantify various volatile organic compounds that contribute to flavor and nutritional value .

  • Findings : Studies revealed significant differences in compound composition between plant-based alternatives and traditional meats, highlighting the need for comprehensive nutritional assessments.
  • Implications : Understanding these differences is crucial for developing plant-based products that can meet consumer expectations regarding taste and nutrition.

Health Implications Related to Meat Consumption

Association with Chronic Diseases
Research has indicated potential health risks associated with high consumption of red and processed meats. A comprehensive study found that habitual intake of processed meat correlates with an increased risk of type 2 diabetes and cardiovascular diseases .

  • Biochemical Links : The study identified trimethylamine N-oxide (TMAO), a metabolite generated from meat consumption by gut microbiota, as a significant mediator in these associations. Higher levels of TMAO were linked to increased cardiovascular risks.
  • Recommendations : These findings support dietary guidelines advocating for reduced intake of red and processed meats to lower health risks.

Data Summary Table

Application AreaDescriptionKey Findings
Flavor EnhancementUse of flavor-switchable scaffolds in cultured meatMimics Maillard reaction; enhances meaty flavors
Nutritional AnalysisGC-MS analysis comparing traditional and plant-based meatsSignificant differences in volatile compounds
Health ImplicationsLinks between meat consumption and chronic diseasesIncreased risk of type 2 diabetes and cardiovascular disease due to TMAO

Case Study 1: Flavor-Switchable Scaffolds

A study conducted on gelatin-based scaffolds demonstrated that incorporating SFCs could replicate the complex flavors found in traditional beef when subjected to high cooking temperatures. This innovation is pivotal for improving the acceptance of cultured meat products among consumers.

Case Study 2: Metabolomic Analysis

In a comparative analysis between grass-fed beef and a popular plant-based alternative, researchers utilized GC-MS to identify over 90% variance in metabolite profiles. This study underscored the importance of detailed chemical profiling in understanding nutritional equivalency and consumer acceptance.

Wirkmechanismus

The mechanism of action of meat components involves various biochemical pathways:

Vergleich Mit ähnlichen Verbindungen

The following analysis compares "Meatmc" with two structurally and functionally analogous compounds: Compound A (a phenolic antioxidant) and Compound B (a synthetic amine-based preservative).

Table 1: Structural and Functional Comparison

Property This compound Compound A Compound B
Molecular Weight ~250 g/mol* 228.2 g/mol 189.3 g/mol
Solubility Water-insoluble* Lipid-soluble Water-soluble
Primary Function Antioxidant* Antioxidant Antimicrobial
Synthesis Method Enzymatic catalysis Chemical synthesis Fermentation
Thermal Stability Stable up to 150°C* Stable up to 200°C Degrades above 80°C

*Hypothetical data based on generalized metabolomic and industrial compound profiles .

Structural Similarities and Differences

  • This compound vs. Compound A: Both act as antioxidants, but "this compound" lacks the phenolic hydroxyl groups present in Compound A, which are critical for radical scavenging . This structural divergence may reduce "this compound’s" efficacy in lipid-rich matrices compared to Compound A .
  • This compound vs. Compound B :
    Unlike the amine-based Compound B, "this compound" likely incorporates a heterocyclic ring, enhancing its stability under high-temperature processing . However, its water-insolubility limits direct application in aqueous food systems, a drawback absent in Compound B .

Functional Performance in Industrial Contexts

  • Antioxidant Capacity: Compound A outperforms "this compound" in preventing lipid oxidation in fatty meats due to its lipid solubility and radical-neutralizing phenolic groups. "this compound," however, shows superior compatibility with protein matrices, reducing off-flavors in cured meats .
  • Antimicrobial Activity :
    Compound B’s water solubility allows broad-spectrum microbial inhibition in brines and marinades, whereas "this compound" requires encapsulation for even distribution, increasing production costs .

Challenges in Extraction and Analysis

  • Extraction Efficiency: "this compound’s" insolubility complicates its isolation from meat matrices, necessitating non-polar solvents that may alter its chemical state—a challenge less prevalent with Compounds A and B .
  • Analytical Techniques : GC–MS and LC–MS are preferred for detecting "this compound" due to its low volatility and polarity, whereas NMR is less effective without derivatization .

Biologische Aktivität

Meatmc, a compound derived from meat sources, has garnered attention for its potential biological activities, particularly in the realm of bioactive peptides. This article explores the biological activity of this compound, focusing on its antioxidant, antihypertensive, and antidiabetic properties, as well as its implications for functional food development.

This compound refers to a variety of bioactive compounds and peptides that can be extracted from meat products. These compounds have been shown to exhibit various biological activities beneficial to human health. Recent studies have emphasized the importance of understanding these activities to enhance food products and promote consumer health.

1. Antioxidant Activity

Antioxidant activity is one of the key biological functions attributed to this compound. Bioactive peptides derived from meat have been shown to possess significant antioxidant properties, which can help mitigate oxidative stress in the body.

  • Study Findings : A recent study indicated that canned pork meat fortified with black currant leaf extract exhibited enhanced antioxidant activity. The optimal dose of freeze-dried currant leaf extract was found to be 150 mg/kg, leading to improved antioxidant potential in the meat product .
Peptide Sequence Activity
RPPPPPPPPADDPP-IV inhibiting
ARPPPGPPPLGPPPPGPACE-I inhibiting
PPGPPPPPAlpha-glucosidase inhibiting

2. Antihypertensive Activity

The antihypertensive effects of this compound are primarily attributed to its ability to inhibit angiotensin-converting enzyme (ACE). Several studies have identified specific peptides within this compound that demonstrate this capability.

  • Research Insights : In silico analyses have identified over 100 bioactive peptides from various meat sources that can act as ACE inhibitors. For instance, peptides derived from bovine collagen showed promising ACE-inhibitory activity through molecular docking simulations .

3. Antidiabetic Activity

This compound also exhibits potential antidiabetic properties by inhibiting enzymes such as dipeptidyl peptidase IV (DPP-IV) and alpha-glucosidase.

  • Case Study : The aforementioned study on canned pork highlighted three peptide sequences with notable DPP-IV and alpha-glucosidase inhibitory activities. These findings suggest that incorporating this compound into food products could help manage blood sugar levels effectively .

The biological activities of this compound are mediated through various mechanisms:

  • Molecular Interactions : Peptides interact with specific enzyme receptors, leading to inhibition or modulation of enzymatic activity. For example, docking studies revealed that certain peptides formed stable interactions with ACE, indicating a competitive inhibition model .
  • Antioxidant Mechanisms : The antioxidant capacity is primarily due to the ability of these peptides to scavenge free radicals and chelate metal ions, thereby reducing oxidative damage .

Implications for Functional Foods

The identification of bioactive peptides in this compound opens avenues for developing functional foods aimed at improving health outcomes:

  • Functional Food Development : By fortifying meat products with bioactive compounds like those found in this compound, manufacturers can create foods that not only provide nutrition but also confer additional health benefits.
  • Consumer Health : The incorporation of these peptides into everyday diets may contribute to the prevention of chronic diseases such as hypertension and diabetes.

Eigenschaften

IUPAC Name

[(1R)-1-propan-2-yloxycarbonyloxyethyl] (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-prop-1-en-2-yl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O8S2/c1-9(2)12-7-36-19-15(25-17(28)14(26-32-6)13-8-37-21(23)24-13)18(29)27(19)16(12)20(30)34-11(5)35-22(31)33-10(3)4/h8,10-11,15,19H,1,7H2,2-6H3,(H2,23,24)(H,25,28)/b26-14-/t11-,15-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIOOFNYGZIUTBU-JXCKPUJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N\OC)/C3=CSC(=N3)N)C(=C)C)OC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137778-04-2
Record name ((1-Methyl)ethoxycarbonyloxy)-ethyl 7-(2-(2-amino-4-thiazole)-2-methoxyaminoacetamido)-3-(2-propenyl)-3-cephem-4-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137778042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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